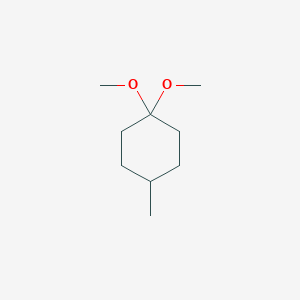
1,1-Dimethoxy-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-4-methylcyclohexane is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
- Synthesis of Complex Molecules :
- 1,1-Dimethoxy-4-methylcyclohexane serves as a building block in the synthesis of more complex organic molecules. Its methoxy groups can undergo various chemical reactions, such as methylation and dealkylation, facilitating the construction of diverse organic frameworks.
- Reagent in Chemical Reactions :
- It has been utilized as a reagent in several chemical transformations, including nucleophilic substitutions and electrophilic additions. The presence of methoxy groups enhances its reactivity towards electrophiles, making it useful in synthetic pathways.
Applications in Medicinal Chemistry
- Potential Pharmaceutical Applications :
- Biological Activity Studies :
Environmental Applications
-
Role as a Solvent :
- Due to its solubility properties, this compound can be employed as an environmentally friendly solvent in various chemical processes. Its low toxicity compared to traditional organic solvents makes it suitable for green chemistry applications.
- Use in Froth Flotation Processes :
Case Study 1: Toxicity Assessment
A study published in Environmental Science & Technology evaluated the toxicity of 4-methyl-1-cyclohexanemethanol (a closely related compound) using proteomics and toxicogenomics approaches. The findings suggested that while the parent compound exhibited moderate toxicity, its metabolites were significantly more toxic to yeast and human lung epithelial cells . This highlights the importance of understanding the metabolic pathways associated with compounds derived from this compound.
Case Study 2: Synthesis of Analogs
Research conducted at a pharmaceutical lab demonstrated that analogs of this compound could be synthesized to explore their analgesic properties. The study involved modifying the methoxy groups to enhance binding affinity to specific receptors involved in pain signaling pathways .
Propiedades
Número CAS |
18349-20-7 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1,1-dimethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3 |
Clave InChI |
VXNHBWMUGIGEMD-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(OC)OC |
SMILES canónico |
CC1CCC(CC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















